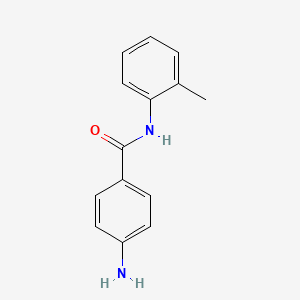

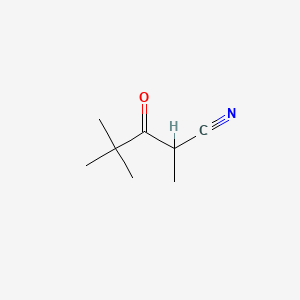

![molecular formula C7H9N3O2S B1266234 N-[氨基(亚氨基)甲基]苯磺酰胺 CAS No. 4392-37-4](/img/structure/B1266234.png)

N-[氨基(亚氨基)甲基]苯磺酰胺

描述

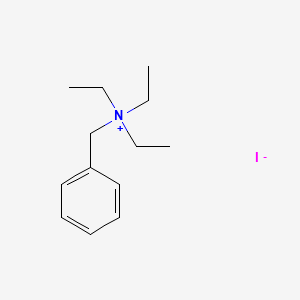

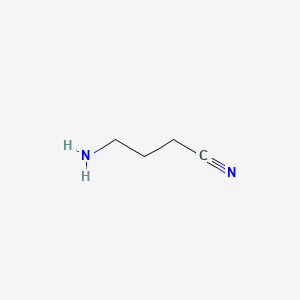

N-[amino(imino)methyl]benzenesulfonamide is a useful research compound. Its molecular formula is C7H9N3O2S and its molecular weight is 199.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-[amino(imino)methyl]benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[amino(imino)methyl]benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗真菌特性

N-[氨基(亚氨基)甲基]苯磺酰胺衍生物已显示出显着的抗真菌特性,特别是对酵母样真菌。Sławiński 等人(2014 年)进行的一项研究合成了该化合物的新的衍生物,并测试了它们对从念珠菌病患者中分离出的真菌的体外活性。这些衍生物对白色念珠菌表现出抑制生长的活性,显示出与参考药物氟康唑相当或优越的疗效(Sławiński et al., 2014)。

光化学性质

苯磺酰胺衍生物的另一个重要应用是在光化学研究中。周和摩尔(1994 年)研究了磺胺甲恶唑(苯磺酰胺的衍生物)在酸性水溶液中的光不稳定性。这项研究发现,暴露在光线下会导致形成多种光产物,其中一种是异恶唑环的光异构化产物(Zhou & Moore, 1994)。

分子构象分析

2022 年,Vigorito 等人使用旋转光谱对苯磺酰胺进行了研究,以了解其构象和不同取代基的结构影响。这项研究在生物化学中至关重要,因为许多苯磺酰胺对各种疾病有效(Vigorito et al., 2022)。

抗癌活性

N-[氨基(亚氨基)甲基]苯磺酰胺的衍生物已被研究其潜在的抗癌活性。Karakuş 等人(2018 年)合成了该化合物的衍生物,并评估了它们对人结直肠癌和宫颈癌细胞系的有效性。值得注意的是,一些化合物显示出显着的抗癌活性,证明了这些衍生物在癌症治疗中的潜力(Karakuş et al., 2018)。

酶抑制研究

Alyar 等人(2019 年)的一项研究合成了源自磺胺甲恶唑的新型席夫碱,并评估了它们对各种酶活性的影响。这些化合物对胆固醇酯酶和酪氨酸酶等酶表现出显着的抑制作用,突出了它们在生化应用中的潜力(Alyar et al., 2019)。

抗菌和发光特性

冯等人(2021 年)使用改性的苯磺酰胺酸合成了新的 d10 金属配合物,并研究了它们的抗菌和发光特性。这项研究表明苯磺酰胺衍生物在微生物学和材料科学领域具有广泛的应用(Feng et al., 2021)。

作用机制

N-[amino(imino)methyl]benzenesulfonamide: A Comprehensive Overview of its Mechanism of Action

N-[amino(imino)methyl]benzenesulfonamide, also known as n-carbamimidoylbenzenesulfonamide, is a compound of interest in the field of proteomics research . This article aims to provide a comprehensive overview of its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

Benzenesulfonamide derivatives have been reported to exhibit a broad spectrum of biological activity, including anticancer, antimicrobial, and antiviral activities . They are known to interact with different biomolecular targets due to their semi-planar heterocyclic structure .

Mode of Action

It is known that benzenesulfonamide derivatives can act as dna intercalators and inhibit topoisomerase or telomerase enzymes . This suggests that N-[amino(imino)methyl]benzenesulfonamide may interact with its targets in a similar manner, leading to changes in the function or activity of these targets.

Biochemical Pathways

It is known that benzenesulfonamide derivatives can affect a broad range of biochemical pathways due to their interaction with different biomolecular targets . The downstream effects of these interactions can include changes in cell proliferation, cell cycle progression, and apoptosis .

Pharmacokinetics

The molecular weight of n-[amino(imino)methyl]benzenesulfonamide is 19923 , which suggests that it may have good bioavailability due to its relatively small size.

Result of Action

It is known that benzenesulfonamide derivatives can have significant cytotoxic effects in cancer cells . These effects can include induction of apoptosis, changes in the cell cycle, and inhibition of cell proliferation .

安全和危害

生化分析

Biochemical Properties

N-[amino(imino)methyl]benzenesulfonamide plays a crucial role in biochemical reactions, particularly as an inhibitor of carbonic anhydrase IX (CA IX). This enzyme is overexpressed in many solid tumors and is associated with tumor hypoxia and altered pH levels. By inhibiting CA IX, N-[amino(imino)methyl]benzenesulfonamide can disrupt the tumor’s metabolic adaptation, leading to reduced cell proliferation and increased apoptosis . Additionally, this compound interacts with other biomolecules such as carbonic anhydrase II (CA II), albeit with lower affinity, highlighting its selectivity for CA IX .

Cellular Effects

N-[amino(imino)methyl]benzenesulfonamide has been shown to exert significant effects on various cell types, particularly cancer cells. In breast cancer cell lines such as MDA-MB-231 and MCF-7, this compound induces apoptosis and inhibits cell proliferation . It also affects normal breast cell lines like MCF-10A, although to a lesser extent. The influence of N-[amino(imino)methyl]benzenesulfonamide on cell signaling pathways, gene expression, and cellular metabolism is profound, as it can alter the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of N-[amino(imino)methyl]benzenesulfonamide involves its binding to the active site of carbonic anhydrase IX, leading to enzyme inhibition. This binding disrupts the enzyme’s ability to regulate pH levels within the tumor microenvironment, resulting in increased acidity and subsequent cell death . Additionally, N-[amino(imino)methyl]benzenesulfonamide can induce changes in gene expression, promoting pro-apoptotic pathways and inhibiting anti-apoptotic signals .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[amino(imino)methyl]benzenesulfonamide have been observed to change over time. The compound exhibits stability under standard conditions, but its degradation can occur under extreme pH or temperature variations . Long-term studies have shown that continuous exposure to N-[amino(imino)methyl]benzenesulfonamide can lead to sustained inhibition of cell proliferation and increased apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of N-[amino(imino)methyl]benzenesulfonamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

N-[amino(imino)methyl]benzenesulfonamide is involved in metabolic pathways that include its interaction with enzymes such as carbonic anhydrase IX and II. The compound’s metabolism involves oxidation reactions, leading to the formation of sulfenic and sulfinic acids as metabolites . These metabolic processes can influence the compound’s efficacy and stability within the biological system.

Transport and Distribution

Within cells and tissues, N-[amino(imino)methyl]benzenesulfonamide is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as tumor cells, where it exerts its therapeutic effects . The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components.

Subcellular Localization

N-[amino(imino)methyl]benzenesulfonamide exhibits subcellular localization primarily within the cytoplasm and nucleus of target cells. This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific compartments . The subcellular distribution of N-[amino(imino)methyl]benzenesulfonamide is crucial for its activity, as it allows the compound to interact with its molecular targets effectively.

属性

IUPAC Name |

2-(benzenesulfonyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2S/c8-7(9)10-13(11,12)6-4-2-1-3-5-6/h1-5H,(H4,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRSRNTJGTDYRFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80963144 | |

| Record name | N-Carbamimidoylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4392-37-4 | |

| Record name | N-(Aminoiminomethyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4392-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Aminoiminomethyl)benzenesulphonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004392374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Carbamimidoylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(aminoiminomethyl)benzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.285 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What structural changes occur when sulfaguanidine forms an azanion, and how do these changes reflect in its infrared (IR) spectrum?

A1: When sulfaguanidine converts into its azanion form, significant structural changes occur around the newly formed anionic center. Density Functional Theory (DFT) calculations coupled with IR spectroscopy studies [] revealed that the negative charge in the azanion is delocalized, with -0.07 e- on the amino group, 0.37 e- on the phenylene ring, and -0.56 e- on the sulfonylguanidine fragment. This delocalization and redistribution of charge cause noticeable shifts in the IR spectral bands, particularly those associated with the azanionic center and adjacent atoms. These findings highlight the sensitivity of IR spectroscopy in detecting subtle electronic and structural changes in molecules upon ionization.

Q2: How effective are N-[amino(imino)methyl]benzenesulfonamide derivatives in inhibiting different isoforms of human carbonic anhydrase (hCA)?

A2: Research indicates that N-[amino(imino)methyl]benzenesulfonamide derivatives, specifically N-(N,N′-dialkyl/dibenzyl-carbamimidoyl) benzenesulfonamide and N-(N-alkyl/benzyl-carbamimidoyl) benzenesulfonamide derivatives, demonstrate selective inhibition of hCA isoforms []. While these derivatives show minimal activity against hCA I and II (Ki > 100 μM), they exhibit potent inhibitory effects on the tumor-associated isoforms hCA IX and XII, with Ki values ranging from 0.168 to 0.921 μM and 0.335 to 1.451 μM, respectively. This selectivity for hCA IX and XII makes these compounds promising candidates for further investigation as potential anticancer agents.

Q3: What computational chemistry methods are used to study N-[amino(imino)methyl]benzenesulfonamide derivatives, and what information can these methods provide?

A3: Computational chemistry plays a crucial role in understanding the structure and properties of N-[amino(imino)methyl]benzenesulfonamide derivatives. Researchers utilize techniques like Density Functional Theory (DFT) calculations using software like Gaussian03 []. These calculations allow for the prediction and interpretation of various molecular properties, including:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

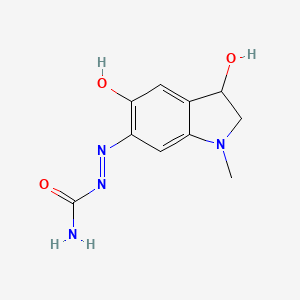

![5H-Cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-ol, 6,7-dihydro-](/img/structure/B1266164.png)